N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
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Overview
Description
Pyrido[1,2-a]pyrimidines are a class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . They have been classified as natural and non-natural products, which exhibited potential biological properties . They have been used in various applications such as tranquilizers, antiallergic agents, antiulcerative agents, antiallergics, antiasthmatics, analgesics, antipsychotics, protective gastrointestinal, neurotropic, stress-protecting compounds, and anti-HIV agents .
Synthesis Analysis
The synthetic procedures and organic reactions of pyrido[1,2-a]pyrimidines have been described in various studies . For instance, 4H-pyrimido[1,6-a]pyrimidin-4-ones were obtained by the condensation of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate .Molecular Structure Analysis
The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one, a related compound, have been discussed in the literature .Chemical Reactions Analysis
The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, have been discussed .Scientific Research Applications
1. Anticancer Activity
The compound shows promising anticancer activity. For instance, a related compound exhibited marked inhibition against various cancer cell lines, displaying significant anticancer activity. This indicates the potential of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide in cancer research and treatment applications (Huang et al., 2020).
2. Structural Analysis and Molecular Docking
The compound's structure has been studied using techniques like X-ray diffraction and Density Functional Theory (DFT). These analyses help in understanding the molecular configuration and electronic characteristics, which are crucial for drug design and molecular docking studies. The molecular docking studies suggest potential activity in inhibiting specific protein structures (Huang et al., 2020).
3. Synthesis and Chemical Properties
Research has focused on the synthesis of this compound and related structures, exploring different synthetic routes and chemical reactions. This knowledge is essential for the development of efficient and scalable production methods for potential pharmaceutical applications (Djekou et al., 2006).
4. Potential as a PET Imaging Agent
There is interest in developing derivatives of this compound as positron emission tomography (PET) imaging agents for tumor detection. This could aid in the diagnosis and monitoring of cancer, contributing significantly to personalized medicine (Yamasaki et al., 2011).
5. Antimicrobial Activity
Some derivatives of this compound have shown antimicrobial activities. This opens avenues for the compound to be studied as a potential antimicrobial agent, contributing to the field of infectious diseases (Abdel-rahman et al., 2002).
Mechanism of Action
While the specific mechanism of action for “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide” is not available, some pyrido[1,2-a]pyrimidines have shown inhibitory properties against HIV-1 virus . A molecular docking study showed that these compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
Future Directions
The future directions for research on pyrido[1,2-a]pyrimidines could involve further exploration of their biological activities and potential applications in medical chemistry . The development of new synthetic methodologies and the study of their mechanisms of action could also be areas of interest .
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4/c1-9-14(16(23)20-8-11(17)4-7-13(20)18-9)19-15(22)10-2-5-12(6-3-10)21(24)25/h2-8H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYNNWYZHRSRAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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